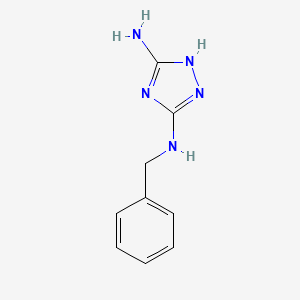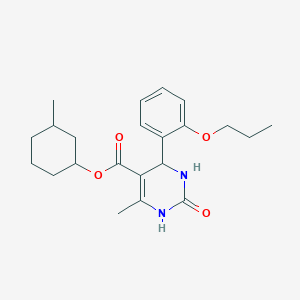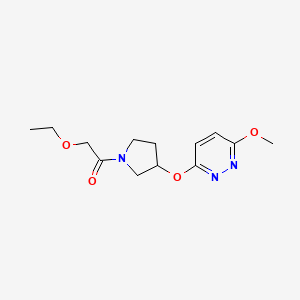![molecular formula C6H8N4O3 B2685400 1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one CAS No. 318517-42-9](/img/structure/B2685400.png)
1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methylamino group and a nitro group attached to the pyrazole ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-nitropyrazole with methylamine under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.
Chemical Reactions Analysis
1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 1-[3-(methylamino)-4-amino-1H-pyrazol-1-yl]ethan-1-one.
Scientific Research Applications
1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole-based compounds, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. The methylamino group may also play a role in the compound’s biological activity by facilitating interactions with enzymes and receptors.
Comparison with Similar Compounds
1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[3-(Methylamino)-4-nitrophenyl]ethan-1-one: This compound has a similar structure but with a phenyl ring instead of a pyrazole ring. It exhibits different chemical and biological properties due to the presence of the phenyl ring.
1-[3-(Methylamino)-4-nitro-1H-indol-1-yl]ethan-1-one: This compound contains an indole ring, which imparts unique properties compared to the pyrazole derivative.
Properties
IUPAC Name |
1-[3-(methylamino)-4-nitropyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-4(11)9-3-5(10(12)13)6(7-2)8-9/h3H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXFQLBQFOHELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)NC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2685321.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)

![9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2685324.png)
![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2685327.png)

![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)
![2-methyl-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2685332.png)
![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)
![6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2685337.png)
![5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2685338.png)
![2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline](/img/structure/B2685339.png)

